2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
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Overview
Description
2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H13ClN4O2S and its molecular weight is 384.84. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
Research has focused on the synthesis of novel acetamide derivatives, including those similar to the compound , to evaluate their antibacterial and antifungal properties. For instance, Debnath and Ganguly (2015) synthesized a series of acetamide derivatives and found some to exhibit promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Structural Analysis and Interaction Studies
Saravanan et al. (2016) analyzed the crystal structure of a closely related acetamide, revealing the orientation of the chlorophenyl ring and its implications for molecular interactions (Saravanan et al., 2016). Such structural analyses contribute to understanding the compound's physical and chemical properties, potentially influencing its applications in material science or pharmaceuticals.
Photovoltaic Efficiency and Ligand-Protein Interactions
Mary et al. (2020) conducted a comprehensive study on bioactive benzothiazolinone acetamide analogs, including spectroscopic, quantum mechanical studies, and evaluation of ligand-protein interactions. They also modeled the photovoltaic efficiency of these compounds, indicating their potential use in dye-sensitized solar cells due to good light harvesting efficiency (Mary et al., 2020).
Heterocyclic Synthesis
Schmeyers and Kaupp (2002) explored the use of thioureido-acetamides in heterocyclic syntheses through one-pot cascade reactions. Their work highlights the versatility of acetamide derivatives in synthesizing various heterocycles with excellent atom economy, demonstrating the compound's role in developing new chemical entities (Schmeyers & Kaupp, 2002).
Antioxidant Activities
Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, including those structurally related to the compound of interest, and evaluated their antioxidant activity. Their findings suggest that modifications in the acetamide structure can lead to significant antioxidant properties, useful in designing new therapeutic agents (Gopi & Dhanaraju, 2020).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions could involve further exploration of the biological activities of this compound and its derivatives, and their potential applications in medicine.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level that can lead to various therapeutic effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the therapeutic effects associated with these compounds.
Pharmacokinetics
The presence of a prenyl chain in some indole derivatives makes these compounds more lipophilic, which plays an important role in their antioxidant activity . Lipophilicity can also impact a compound’s bioavailability, as it can influence absorption and distribution within the body.
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, which suggests that they can have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c19-10-5-7-11(8-6-10)23-17(25)16-15(22-18(23)26-9-14(20)24)12-3-1-2-4-13(12)21-16/h1-8,21H,9H2,(H2,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJUGXJKRHSXSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)N)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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